2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H10BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol typically involves the reaction of 2-amino-6-bromopyridine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the amino group to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often under basic conditions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrogen-substituted product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The amino and hydroxyl groups in the compound may facilitate binding to enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-bromopyridin-3-ol: Similar in structure but lacks the propanol group.
2-Amino-3-(6-bromopyridin-2-yl)propan-1-ol dihydrobromide: Similar structure with a dihydrobromide salt form.
Uniqueness
2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol is unique due to the presence of both amino and hydroxyl functional groups attached to a bromopyridine ring. This combination of functional groups provides unique reactivity and potential for diverse applications in scientific research.
Properties
Molecular Formula |
C8H11BrN2O2 |
---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
2-(2-amino-6-bromopyridin-3-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H11BrN2O2/c1-5(4-12)13-6-2-3-7(9)11-8(6)10/h2-3,5,12H,4H2,1H3,(H2,10,11) |
InChI Key |
YLJOUGVOKVJMAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=C(N=C(C=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.